Methyl 2-(4-(3-(trifluoromethoxy)phenyl)pyridin-2-yl)acetate
Description
Methyl 2-(4-(3-(trifluoromethoxy)phenyl)pyridin-2-yl)acetate (CAS: 934172-40-4) is a pyridine-based ester compound featuring a trifluoromethoxy-substituted phenyl ring at the 4-position of the pyridine core. This structure combines a lipophilic trifluoromethoxy group with a polar pyridine-acetate scaffold, making it a candidate for applications in medicinal chemistry and agrochemicals. Its molecular formula is C₁₅H₁₂F₃NO₃, with a molecular weight of 311.26 g/mol .
Properties
IUPAC Name |
methyl 2-[4-[3-(trifluoromethoxy)phenyl]pyridin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-21-14(20)9-12-7-11(5-6-19-12)10-3-2-4-13(8-10)22-15(16,17)18/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNGDRDEEKDZFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-(3-(trifluoromethoxy)phenyl)pyridin-2-yl)acetate typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the trifluoromethoxyphenyl group and the pyridine ring.
Esterification: The final step involves the esterification of the resulting compound to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(3-(trifluoromethoxy)phenyl)pyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Biological Applications
1. Medicinal Chemistry
- Methyl 2-(4-(3-(trifluoromethoxy)phenyl)pyridin-2-yl)acetate has been investigated for its potential as a pharmaceutical intermediate. Its structural components are similar to those found in various drug candidates that target specific biological pathways.
- Case Study : Research indicates that compounds with trifluoromethoxy groups exhibit enhanced metabolic stability and bioavailability, making them attractive for drug development. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes involved in disease pathways, similar to the action of known therapeutics .
2. Agrochemical Research
- The compound's structural characteristics suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethoxy group can enhance the lipophilicity of the molecule, improving its ability to penetrate plant tissues.
- Case Study : In studies involving plant protection agents, similar pyridine derivatives have demonstrated effective fungicidal and insecticidal properties, indicating that this compound could be further explored for these applications .
Material Science Applications
1. Fluorinated Polymers
- The incorporation of trifluoromethoxy groups into polymer matrices can significantly alter their thermal and mechanical properties. This compound may serve as a monomer or additive in the synthesis of fluorinated polymers with enhanced chemical resistance and durability.
- Research Insight : Studies have shown that polymers containing fluorinated side chains exhibit improved resistance to solvents and high temperatures, making them suitable for demanding industrial applications .
Summary of Research Findings
Mechanism of Action
The mechanism of action of Methyl 2-(4-(3-(trifluoromethoxy)phenyl)pyridin-2-yl)acetate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Ethyl 2-(4-(3-(Trifluoromethoxy)phenyl)thiazol-4-yl)acetate Derivatives
- The ethyl ester group increases lipophilicity compared to the methyl analog. Applications: Designed for kinase inhibition studies due to extended conjugation and bulkier substituents .
Methyl 2-(4-(Pyridin-2-yl)phenyl)acetate (QJ-5325)
- CAS: 348086-69-1
- Structure: Lacks the trifluoromethoxy group but retains the pyridin-2-yl-phenyl core.
- Properties: Reduced molecular weight (283.31 g/mol ) and lower logP due to the absence of fluorine.
- Utility: Simpler analogs like this are often intermediates in synthesizing more complex bioactive molecules .
Variations in Ester Groups and Fluorinated Substituents
Ethyl 2-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]-2-{[(4-Fluorophenyl)methyl]carbamoyl}acetate
- CAS: 478063-75-1
- Molecular Formula: C₁₈H₁₅ClF₄N₂O₃
- Key Features: Contains a trifluoromethyl group on the pyridine ring and a carbamoyl linkage. The ethyl ester and chloro substituent increase steric hindrance and electron-withdrawing effects.
- Applications: Likely explored as a protease inhibitor due to its peptide-like carbamoyl group .
Potassium 2-[3-(Trifluoromethyl)pyridin-4-yl]acetate
Substituent Position and Bioactivity
Methyl 2-(4-(Pyridin-3-yl)phenyl)acetate (QM-4234)
- CAS: 1624260-67-8
- Structure: Pyridin-3-yl substitution alters electronic distribution compared to the pyridin-2-yl analog.
- Impact: The 3-position nitrogen may engage in different binding interactions in enzyme active sites .
Ethyl 2-(4-(1,1,1,3,3,3-Hexafluoro-2-Hydroxypropan-2-yl)phenylamino)acetate
- CAS: 1092460-58-6
- Structure: Hexafluoro-hydroxypropyl group introduces strong electron-withdrawing and hydrogen-bonding effects.
- Applications: Potential use in fluorinated surfactants or as a metabolic stabilizer in drug design .
Physicochemical and ADMET Properties
*Estimated using fragment-based methods.
Biological Activity
Methyl 2-(4-(3-(trifluoromethoxy)phenyl)pyridin-2-yl)acetate, identified by its CAS number 1853165-71-5, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, synthesis, biological activities, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 311.26 g/mol. The presence of the trifluoromethoxy group is notable as it often enhances biological activity through increased lipophilicity and metabolic stability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available pyridine derivatives. The introduction of the trifluoromethoxy group can be achieved through various fluorination techniques, which have been optimized in recent research to improve yields and purity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing trifluoromethyl groups. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against various cancer cell lines. A study indicated that such compounds exhibit enhanced potency due to their ability to interact with specific cellular targets involved in tumor growth and proliferation .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes or receptors involved in cancer progression. For example, the presence of the trifluoromethoxy group can enhance binding affinity to targets such as kinases or G-protein coupled receptors (GPCRs), which are crucial in signaling pathways associated with cancer .
Case Studies and Research Findings
- In Vitro Studies :
- In Vivo Studies :
- Comparative Analysis :
Data Table: Biological Activity Overview
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(4-(3-(trifluoromethoxy)phenyl)pyridin-2-yl)acetate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between a pyridin-2-yl boronic ester/acid and a 3-(trifluoromethoxy)phenyl halide, followed by esterification. Key optimization steps include:
- Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligand systems to enhance coupling efficiency (as seen in analogous trifluoromethylpyridine syntheses) .
- Solvent and Temperature : Employ toluene/ethanol (3:1) at 80–90°C for coupling, and THF with DCC/DMAP for esterification .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?
- Methodological Answer :
- ¹H NMR : Identify the pyridyl protons (δ 7.5–8.5 ppm, multiplet) and methyl ester singlet (δ 3.6–3.8 ppm).
- ¹⁹F NMR : A singlet near δ -58 ppm confirms the trifluoromethoxy group .
- HRMS : Molecular ion peak [M+H]⁺ should match the exact mass (calculated via C₁₅H₁₁F₃NO₃).
- FT-IR : Ester carbonyl stretch at ~1740 cm⁻¹ and C-O-C (trifluoromethoxy) at 1250–1150 cm⁻¹ .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Storage : Keep under inert gas (N₂/Ar) at -20°C in amber vials to prevent ester hydrolysis or photodegradation .
- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Pre-purify via recrystallization (methanol/water) if impurities are detected .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when unexpected byproducts form during synthesis?
- Methodological Answer :
- Byproduct Identification : Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For example, a common byproduct may arise from incomplete coupling (e.g., residual boronic ester), detectable via ¹¹B NMR .
- X-ray Crystallography : If crystals form, resolve structural ambiguities (e.g., regiochemistry of substituents) by comparing unit cell parameters to analogous compounds .
- LC-MS/MS : Track reaction intermediates in real-time to pinpoint step-specific inefficiencies .
Q. What computational methods are suitable for predicting the electronic effects of the trifluoromethoxy group on reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electron-withdrawing effects of the -OCF₃ group on the pyridine ring’s aromaticity and nucleophilic substitution sites .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways for ester hydrolysis .
Q. What strategies can mitigate challenges in achieving regioselective functionalization of the pyridine ring?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the ester oxygen) to steer electrophilic substitution to the para position of the pyridine .
- Metalation : Use LDA or TMP-Zn bases at low temperatures (-78°C) to deprotonate specific pyridyl positions, followed by quenching with electrophiles .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental LogP values for this compound?
- Methodological Answer :
- Experimental LogP : Determine via shake-flask method (octanol/water partition) and compare to computational predictions (e.g., ChemAxon, MarvinSuite).
- Adjustment Factors : Account for the trifluoromethoxy group’s polar hydrophobicity, which may deviate from standard fragment-based calculations. Cross-validate with HPLC retention times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
